2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,8-trimethyl-3,4-dihydro-2H-1-benzopyran with an oxidizing agent to introduce the dione functionality at the 5,6-positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylchroman: Another benzopyran derivative with similar structural features.
Hydrocoumarin: A related compound with a lactone ring instead of the dione functionality.
Uniqueness
2,2,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-5,6-dione is unique due to its specific substitution pattern and the presence of the dione functionality, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
67120-55-2 |
---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2,2,8-trimethyl-3,4-dihydrochromene-5,6-dione |
InChI |
InChI=1S/C12H14O3/c1-7-6-9(13)10(14)8-4-5-12(2,3)15-11(7)8/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZGOWEIMPACTYCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=O)C2=C1OC(CC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.